Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate
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Overview
Description
Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate is a complex organic compound with the molecular formula C22H16BrN3O2. It is known for its unique structure, which includes a quinazoline moiety, a phenyl group, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of the quinazoline core, which can be synthesized through the reaction of anthranilic acid with amides, followed by bromination to introduce the bromo group. The phenyl group is then added through a coupling reaction. Finally, the benzoate ester is formed by esterification of the carboxylic acid with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromo group or to reduce other functional groups within the molecule.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine can yield an amino derivative, while oxidation can produce a quinazoline N-oxide .
Scientific Research Applications
Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate is not fully understood, but it is believed to involve interaction with specific molecular targets within cells. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity and affecting cellular pathways involved in growth and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
Methyl 4-bromobenzoate: A simpler compound with a similar benzoate ester structure but lacking the quinazoline moiety.
4-Phenylquinazoline: A compound with a similar quinazoline core but without the bromo and benzoate groups.
Uniqueness
Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate is unique due to its combination of a quinazoline moiety, a phenyl group, and a benzoate ester. This unique structure contributes to its potential biological activities and makes it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c1-28-21(27)15-7-10-17(11-8-15)24-22-25-19-12-9-16(23)13-18(19)20(26-22)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILDSCROSJJBET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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